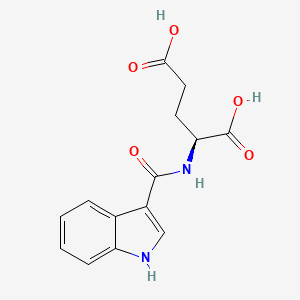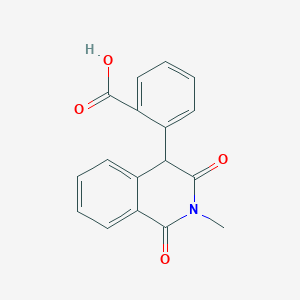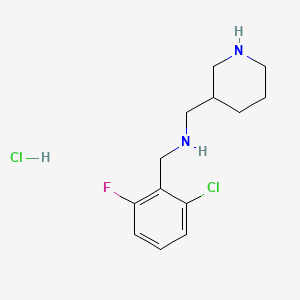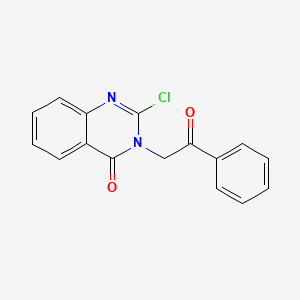
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a significant target in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the cyclization of substituted anilines with cyclic or acyclic ketones .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed reactions can facilitate the formation of indole rings from aniline derivatives . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis to industrial levels.
化学反应分析
Types of Reactions
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamido group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit a range of biological activities .
科学研究应用
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
Indole-3-carboxylic acid: A simpler derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
Uniqueness
(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the carboxamido and pentanedioic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
(2S)-2-(1H-indole-3-carbonylamino)pentanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(18)6-5-11(14(20)21)16-13(19)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |
InChI 键 |
RYVXDWPGHDPCHJ-NSHDSACASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)
![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)






